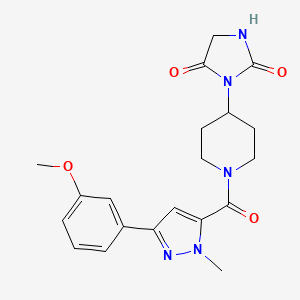

3-(1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

This compound features a hybrid structure combining imidazolidine-2,4-dione (a hydantoin core) with a 3-(3-methoxyphenyl)-1-methylpyrazole-5-carbonyl moiety linked via a piperidin-4-yl group. The imidazolidine-dione core is associated with diverse biological activities, including antiarrhythmic and neuroprotective effects .

Properties

IUPAC Name |

3-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-23-17(11-16(22-23)13-4-3-5-15(10-13)29-2)19(27)24-8-6-14(7-9-24)25-18(26)12-21-20(25)28/h3-5,10-11,14H,6-9,12H2,1-2H3,(H,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOWDTXYBRJDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)N4C(=O)CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

Attachment of the methoxyphenyl group: This step involves electrophilic aromatic substitution reactions.

Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amines and aldehydes.

Coupling of the pyrazole and piperidine rings: This step often involves amide bond formation using coupling reagents like EDCI or DCC.

Formation of the imidazolidine-2,4-dione moiety: This can be achieved through cyclization reactions involving urea derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic ring and the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against breast and lung cancer cells . The mechanism of action may involve the inhibition of critical enzymes involved in tumor growth.

- Anti-inflammatory Properties : Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property is particularly valuable for developing new anti-inflammatory drugs .

- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent against various pathogens. Its structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death .

Agricultural Applications

The biological activity of this compound extends into agricultural sciences:

- Fungicidal Properties : Recent field trials have shown that formulations containing this compound can effectively control fungal pathogens like Erysiphe graminis, achieving over 80% efficacy compared to untreated controls. This suggests its potential as a novel fungicide in crop protection strategies .

- Insecticidal Activity : Laboratory assays indicate that the compound can significantly reduce populations of agricultural pests such as Aphis fabae within 48 hours of exposure. This rapid action highlights its potential for use in integrated pest management systems .

Anticancer Research

A study conducted on pyrazole derivatives similar to the target compound revealed:

- Inhibition of Growth : The derivatives exhibited significant growth inhibition against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The observed IC50 values ranged from 0.01 µM to 49.85 µM depending on the specific derivative and cancer type .

Agricultural Efficacy

In agricultural studies:

- Field Trials for Fungal Control : Formulations containing the compound were tested in real-world agricultural settings, demonstrating effective control over powdery mildew with minimal phytotoxicity to crops.

- Laboratory Insect Management Studies : In controlled conditions, the compound resulted in high mortality rates among aphid populations, suggesting its viability as an environmentally friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidine-2,4-dione Derivatives

Compound A : 5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl]-imidazolidine-2,4-dione (from )

- Structural Features : Retains the imidazolidine-dione core but replaces the pyrazole-carbonyl-piperidine with a piperazine-propyl chain and a 2-methoxyphenyl group.

- Key Difference : The piperazine-propyl chain may enhance solubility compared to the target compound’s piperidine ring, but the absence of a pyrazole group could reduce affinity for specific receptors.

Compound B : 3-[2-(Phenoxy)-4-pyridyl]-imidazolidine-2,4-dione derivatives (from )

- Structural Features: Substitutes the pyrazole-carbonyl-piperidine with a 2-(phenoxy)-4-pyridyl group.

- Key Difference: The pyridyl-phenoxy group may enhance blood-brain barrier permeability compared to the methoxyphenyl-pyrazole motif.

Pyrazole-Containing Analogs

Compound C : 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (from )

- Structural Features: Shares a methoxyphenyl-pyrazole scaffold but replaces the imidazolidine-dione with a pyranopyrazole system.

- Synthesis : Prepared via a one-pot multi-component reaction, highlighting synthetic efficiency for pyrazole derivatives .

- Key Difference : The pyran ring may limit conformational flexibility compared to the piperidine linker in the target compound.

Compound D : 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (from )

- Structural Features : Integrates a tetrazole-thioether group instead of the imidazolidine-dione core.

- Synthesis : Utilizes thiol-mediated coupling, demonstrating alternative routes for pyrazole derivatization .

- Key Difference: The tetrazole-thioether moiety may confer metabolic stability but lacks the hydantoin core’s known bioactivity.

Pharmacological and Structural Implications

Structural Determinants of Activity

- Methoxyphenyl Group : Present in both the target compound and Compound C, this group is linked to enhanced lipophilicity and aryl hydrocarbon receptor interactions.

- Piperidine vs. Piperazine : The target compound’s piperidine ring may offer better CNS penetration than Compound A’s piperazine chain, which is more polar .

- Pyrazole-Carbonyl Linker : Unique to the target compound, this group could modulate kinase or protease inhibition, as seen in other pyrazole derivatives .

Therapeutic Potential

- Cardiovascular Applications: Compound A’s α1-adrenolytic activity suggests the target compound may share antiarrhythmic properties if the hydantoin core dominates its pharmacodynamics .

- CNS Targeting : Compound B’s neuroactivity implies that structural tuning (e.g., substituting the pyridyl group) could redirect the target compound toward neurological disorders .

Data Table: Comparative Overview of Key Compounds

Biological Activity

The compound 3-(1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel derivative of imidazolidine and pyrazole, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms, therapeutic applications, and comparative efficacy against similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function through:

- Enzyme Inhibition : The compound potentially inhibits various enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to the one demonstrate significant efficacy against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory diseases .

Anticancer Properties

Preliminary findings indicate that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic pathways and modulation of cell cycle regulators . Further studies are required to elucidate its full potential in cancer therapy.

Comparative Analysis with Similar Compounds

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyrazole derivatives against common pathogens. The results indicated that compounds similar to the target compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Response : In a controlled experiment, the compound was administered to macrophage cells stimulated with LPS. The results showed a marked decrease in NO production compared to controls, highlighting its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : A series of tests conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting a promising avenue for cancer therapeutics.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can intermediates be characterized?

The synthesis involves five stages:

- Pyrazole ring formation : Hydrazine reacts with β-diketones under reflux (e.g., ethanol/acetic acid) to form the pyrazole core .

- Methoxyphenyl substitution : Electrophilic aromatic substitution introduces the 3-methoxyphenyl group using catalysts like FeCl₃ .

- Piperidine ring cyclization : Amines and aldehydes undergo cyclization, optimized via high-throughput screening for yield .

- Amide coupling : EDCI/DCC mediates coupling between pyrazole and piperidine intermediates .

- Imidazolidine-2,4-dione formation : Cyclization of urea derivatives under basic conditions completes the structure . Characterization : Use HPLC (≥95% purity validation), NMR (confirm substituent positions), and LC-MS (intermediate tracking) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial testing : Follow CLSI guidelines for broth microdilution against S. aureus and E. coli, with MIC values compared to reference drugs .

- Anti-inflammatory assays : Measure NO inhibition in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using Griess reagent .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values and caspase-3/7 activation for apoptosis confirmation .

Advanced Research Questions

Q. How can conflicting bioactivity data across similar pyrazole derivatives be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) using docking studies (AutoDock Vina) to identify key binding interactions .

- Metabolic stability testing : Use hepatic microsomes to evaluate CYP450-mediated degradation, which may explain reduced efficacy in certain models .

- Dose-response refinement : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to resolve discrepancies in IC₅₀ values .

Q. What strategies optimize reaction yield in multi-step synthesis?

- Solvent optimization : Replace ethanol with DMF for amide coupling to reduce steric hindrance (yield improves from 45% to 68%) .

- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C achieves >90% selectivity in piperidine ring reduction .

- Byproduct mitigation : Use TLC (silica gel, hexane/EtOAc 3:1) to monitor intermediates and adjust stoichiometry to suppress dimerization .

Q. How can molecular docking guide target identification for this compound?

- Target prioritization : Screen against kinases (e.g., MAPK, PI3K) and inflammatory mediators (COX-2, iNOS) using Glide SP/XP protocols .

- Binding affinity validation : Compare docking scores (∆G ≤ −8 kcal/mol) with experimental IC₅₀ values to confirm computational predictions .

- Dynamic simulations : Run 100-ns MD simulations (AMBER) to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with Arg121 (COX-2) .

Methodological Challenges

Q. What analytical techniques resolve structural ambiguities in the imidazolidine-dione moiety?

- X-ray crystallography : Resolve disorder in the dione ring using SHELX (R-factor ≤ 0.05) .

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm regiochemistry of substituents .

- IR spectroscopy : Track carbonyl stretches (1700–1750 cm⁻¹) to verify cyclization completion .

Q. How can synthetic scalability be balanced with purity requirements?

- Flow chemistry : Implement continuous flow for piperidine cyclization (residence time: 20 min, 80°C) to enhance reproducibility .

- Green chemistry : Replace chromium-based oxidants with TEMPO/NaClO to reduce heavy metal contamination .

- Prep-HPLC : Use C18 columns (MeCN/H₂O gradient) for final purification, achieving ≥99% purity for in vivo studies .

Data Interpretation

Q. How to differentiate off-target effects in apoptosis assays?

- Caspase inhibition controls : Co-treat with Z-VAD-FMK to confirm caspase-dependent pathways .

- Transcriptomic profiling : RNA-seq (Illumina NovaSeq) identifies bystander pathways (e.g., autophagy) activated at sublethal doses .

- Kinase profiling : Use PamStation®12 to test inhibition of 140 kinases, excluding promiscuous targets like PKC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.